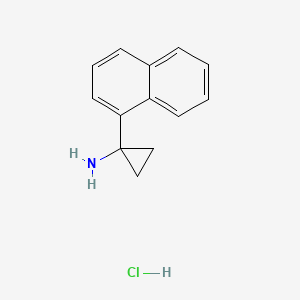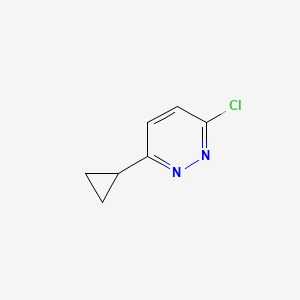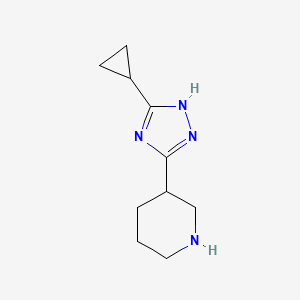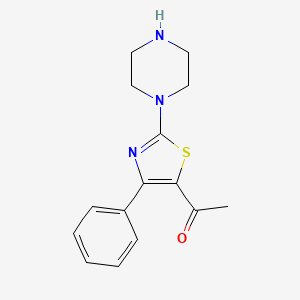![molecular formula C11H10N2O3S B1425066 2-{[3-(3-甲基苯基)-1,2,4-噁二唑-5-基]硫代}乙酸 CAS No. 1281935-95-2](/img/structure/B1425066.png)
2-{[3-(3-甲基苯基)-1,2,4-噁二唑-5-基]硫代}乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究
该化合物正被研究其潜在的药理特性。由于存在1,2,4-噁二唑部分,它在开发新型治疗剂方面备受关注。 噁二唑环以其在创建具有抗炎、镇痛和解热特性的化合物方面的相关性而闻名 .
材料科学
在材料科学中,该化合物形成稳定晶体的能力使其在研究分子相互作用和晶体工程方面具有价值。 这可以导致开发具有特定机械、光学或电子性能的新材料 .
生物化学
生物化学家可以使用该化合物作为合成更复杂分子的构建块。 其硫代基团可以在形成更大的生物活性结构中充当连接体 .
分析化学
该化合物独特的化学结构使其能够在各种分析技术中用作标准品或试剂。 它可用于校准仪器或开发检测类似有机化合物的新方法 .
农业化学
农业化学研究人员可能会研究该化合物作为开发新型杀虫剂或除草剂的先驱物质。 该化合物的结构元素可能与害虫中特定的酶或受体相互作用 .
环境科学
在环境科学中,可以研究该化合物的降解产物及其环境归宿。 这对于在广泛使用新化学品之前评估其生态影响至关重要 .
化学合成
该化合物可用于有机合成,作为制备多种杂环化合物的中介体。 它与各种亲核试剂和亲电试剂的反应性使其成为通用的前体 .
计算化学
计算化学家可以对该化合物进行建模,以预测其物理性质、反应性和与生物靶标的相互作用。 这有助于在实验室中合成化合物之前设计具有所需特性的化合物 .
属性
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-3-2-4-8(5-7)10-12-11(16-13-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVLDVUIQLOKSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)

![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)
![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)

![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)
![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)

![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)
![methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425002.png)
![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)

